Product packaging for 4-Bromo-2-(tert-butoxy)pyrimidine(Cat. No.:CAS No. 959240-97-2)

4-Bromo-2-(tert-butoxy)pyrimidine

Cat. No.: B3317381
CAS No.: 959240-97-2
M. Wt: 231.09
InChI Key: VUEKMEFODVJTDN-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butoxy)pyrimidine is a versatile brominated pyrimidine derivative designed for use as a key synthetic intermediate in advanced research and development. Its molecular structure, featuring a bromine atom and a tert-butoxy group on the pyrimidine ring, makes it a valuable scaffold for constructing more complex molecules through metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, and nucleophilic aromatic substitutions. These reactions are fundamental in medicinal chemistry for creating targeted compound libraries. This compound is of significant interest in the exploration of new therapeutic agents. Pyrimidine-based drugs have demonstrated a broad impact across multiple treatment areas, including anti-infectives, oncology, and the management of neurological disorders. The pyrimidine core is a privileged structure in drug discovery due to its ability to interact with diverse biological targets and its favorable pharmacokinetic properties. Researchers utilize this bromo-derivative to efficiently develop novel drug candidates by functionalizing the pyrimidine ring at specific positions, thereby fine-tuning biological activity and physicochemical characteristics. Applications: This chemical is primarily used in pharmaceutical research as a building block for the synthesis of potential drug candidates. Its utility extends to early-stage discovery programs aimed at developing novel small-molecule inhibitors and modulators for a variety of diseases. Note: The specific biological data, mechanism of action, and detailed applications for this compound are representative of its chemical class and are provided for informational purposes. Researchers are encouraged to consult the scientific literature for the most current findings. Handling: This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrN2O B3317381 4-Bromo-2-(tert-butoxy)pyrimidine CAS No. 959240-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-[(2-methylpropan-2-yl)oxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-5-4-6(9)11-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEKMEFODVJTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 2 Tert Butoxy Pyrimidine

Regioselective Bromination Strategies for Pyrimidine (B1678525) Derivatives

Achieving regioselectivity in the bromination of the pyrimidine ring is paramount for the successful synthesis of 4-bromo-2-(tert-butoxy)pyrimidine. The electron-deficient nature of the pyrimidine ring presents unique challenges for electrophilic substitution reactions. acs.org

Directed Halogenation Approaches to Pyrimidine Cores

Directed halogenation strategies offer a powerful tool for controlling the position of bromination on the pyrimidine nucleus. These methods often involve the use of directing groups that activate a specific position for electrophilic attack or metalation-halogenation sequences that provide access to specific isomers. chemrxiv.org For instance, the introduction of an amino group can enhance the nucleophilicity of the pyrimidine ring, facilitating subsequent bromination at a specific position under milder conditions. acs.org Another approach involves the use of pyridine (B92270) N-oxides, which can be regioselectively brominated under mild conditions using reagents like p-toluenesulfonic anhydride (B1165640) and tetrabutylammonium (B224687) bromide. tcichemicals.com

Electrophilic Bromination with Specific Pyrimidine Precursors

The direct electrophilic bromination of pyrimidine derivatives is a common method, though it often requires harsh conditions and can lead to a mixture of products. acs.orgchemrxiv.org The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. Reagents such as N-bromosuccinimide (NBS) are frequently employed, sometimes in conjunction with a catalyst or in specific solvent systems like ionic liquids to enhance efficiency and selectivity. elsevierpure.comnih.gov For precursors like 2-(tert-butoxy)pyrimidine, direct bromination with agents such as bromine or NBS under controlled conditions can selectively introduce the bromine atom at the 4-position.

Installation of the tert-Butoxy (B1229062) Moiety: Etherification Protocols

The introduction of the tert-butoxy group is a key step in the synthesis of the target compound. This is typically achieved through etherification reactions, where a pyrimidine precursor is reacted with a source of the tert-butoxy group.

Nucleophilic Substitution of Halogenated Pyrimidines with tert-Butoxide.nih.govlibretexts.orgorgsyn.org

A prevalent method for installing the tert-butoxy group involves the nucleophilic substitution of a halogen atom on the pyrimidine ring with a tert-butoxide salt, such as potassium tert-butoxide. The bulkiness of the tert-butoxide nucleophile can influence the regioselectivity of the reaction, favoring attack at the more accessible position. libretexts.org This strategy is often employed with dihalogenated pyrimidines, where one halogen is more susceptible to substitution than the other.

Alkylation of Hydroxypyrimidines with tert-Butyl Derivatives

An alternative route to the tert-butoxy group is the alkylation of a hydroxypyrimidine precursor. This can be achieved by reacting the corresponding hydroxypyrimidine with a tert-butylating agent, such as tert-butyl bromide, in the presence of a base. The choice of base and solvent is critical to facilitate the reaction and minimize side products.

Multi-Step Synthetic Sequences and Optimized Reaction Conditions

One-Pot Synthetic Protocols for Pyrimidine Construction

One-pot, multicomponent reactions (MCRs) represent a highly efficient strategy for assembling complex molecules like pyrimidines from simple, readily available starting materials in a single synthetic operation. rasayanjournal.co.inmdpi.com This approach minimizes waste, reduces reaction time, and simplifies purification processes compared to traditional multi-step syntheses. scholarsresearchlibrary.comresearchgate.net While direct one-pot synthesis of this compound is not extensively documented, general MCRs for pyrimidine ring construction are well-established and provide a foundation for accessing its precursors.

A common and versatile MCR is the Biginelli reaction and its variations, which typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or guanidine (B92328) derivative. scholarsresearchlibrary.comresearchgate.net Another prominent strategy involves the reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate, which can proceed under mild, acid-free conditions with total regiocontrol. organic-chemistry.org Similarly, three-component reactions of aldehydes, ethyl cyanoacetate, and guanidine nitrate (B79036) in aqueous media, catalyzed by simple bases like piperidine, offer an environmentally friendly route to substituted pyrimidines. scholarsresearchlibrary.comresearchgate.net These methods can be adapted to generate a pyrimidine core that can then be functionalized to yield the target compound. For instance, a precursor like 2-amino-4-hydroxypyrimidine could be synthesized via a one-pot method, followed by substitution and bromination steps.

More advanced one-pot protocols have been developed, such as a tandem oxidation-bromination-rearrangement process, demonstrating the potential for complex transformations in a single pot. chemicalbook.com The development of one-pot methods for 2,4-diaminopyrimidines and pyrimido[4,5-d]pyrimidines further showcases the versatility of this approach in creating diverse pyrimidine-based scaffolds. nih.govoiccpress.com

Table 1: Examples of One-Pot Synthetic Protocols for Pyrimidine Derivatives

Reactants Catalyst/Conditions Product Type Yield Reference
Aldehyde, Ethyl Cyanoacetate, Guanidine Nitrate Piperidine / Water 2-Amino-5-cyanopyrimidines High scholarsresearchlibrary.comresearchgate.net
Alkynone, 1,3-Dicarbonyl, Ammonium Acetate Ethanol / Reflux Polysubstituted Pyridines up to 98% organic-chemistry.org
Aldehydes, Alkynes, Indazole/Triazole Ferric Chloride Fused Pyrimidines Good to Excellent researchgate.net
Aldehydes, 1,3-Dimethylbarbituric acid, Malononitrile ZnO Nanopowders / Solvent-free Pyrano[2,3-d]pyrimidines Good to Excellent researchgate.net

Catalyst Selection and Reaction Optimization for Enhanced Yields

The yield and selectivity of pyrimidine synthesis are critically dependent on catalyst selection and the optimization of reaction conditions. A wide array of catalysts, including organocatalysts, metal-based catalysts, and nanocatalysts, have been employed to improve the efficiency of these transformations. numberanalytics.comacs.orgnumberanalytics.com

Catalyst Selection:

Metal Catalysts: Transition metals like palladium, copper, and iridium are widely used. Iridium pincer complexes have been shown to be highly efficient in the multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.org Copper(II) catalysts are effective for the amination of halogenated pyrimidines, a reaction relevant for modifying pyrimidine precursors. organic-chemistry.org Iron-based nanoparticles have also been utilized as eco-friendly, heterogeneous catalysts for constructing fused pyrimidine systems. acs.org

Organocatalysts: Simple organic molecules can serve as effective catalysts. L-proline and p-toluenesulfonic acid have been used in the synthesis of fused pyrimidine systems. acs.org DABCO (1,4-diazabicyclo[2.2.2]octane) is another effective base catalyst for one-pot condensations leading to pyrano[2,3-d]pyrimidines. researchgate.net

Acid/Base Catalysis: The choice between acid and base catalysis can significantly impact reaction outcomes. For example, in certain cyclization reactions, Brönsted acids like ammonium chloride or strong bases like sodium methoxide (B1231860) have been tested, with varying degrees of success. nih.gov Dry hydrogen bromide has been used specifically to catalyze the cyclization of intermediates to form 4-bromopyrimidines. clockss.org

Reaction Optimization: Optimizing reaction parameters is crucial for maximizing yield and minimizing side products. numberanalytics.com Key variables include:

Temperature: Controlling the temperature is essential to balance reaction kinetics with the stability of reactants and products.

Solvent: The choice of solvent can influence reactant solubility, catalyst activity, and reaction pathways. While traditional syntheses used organic solvents, a shift towards greener alternatives is evident. nih.govbenthamdirect.com

Catalyst Loading: The amount of catalyst must be carefully optimized. Insufficient catalyst may lead to slow or incomplete reactions, while excess catalyst can increase costs and complicate purification. Studies have shown that optimizing catalyst loading to as low as 2 mol% can be effective. researchgate.net

Reactant Stoichiometry: Adjusting the ratio of reactants is often necessary to drive the reaction to completion and control selectivity.

For the synthesis of this compound, which typically involves the bromination of 2-(tert-butoxy)pyrimidine, reaction optimization would focus on controlling the regioselectivity of the bromination step to ensure the bromine atom is introduced at the C4 position.

Stereochemical Control and Regioisomeric Purity Considerations in Pyrimidine Synthesis

Achieving high stereochemical control and regioisomeric purity is a significant challenge in the synthesis of substituted pyrimidines, including this compound.

Stereochemical Control: For the achiral molecule this compound, stereochemical considerations are not directly applicable to the final structure itself. However, stereocontrol is paramount when pyrimidine derivatives are synthesized with chiral substituents or as part of larger, complex molecules like nucleoside analogues or certain receptor antagonists. nih.govnih.gov In these cases, the spatial arrangement of atoms can drastically affect biological activity. For example, in the synthesis of perhydropyrido[1,2-c]pyrimidine derivatives, strict stereochemical requirements were found to be essential for potent and selective receptor binding. nih.gov The cyclization of heptadiene derivatives substituted with nucleic acid bases also demonstrates the importance of controlling the stereochemistry of the resulting carbocyclic nucleoside analogues. acs.org

Regioisomeric Purity: Regioisomeric purity is a critical concern in the synthesis of this compound. The pyrimidine ring has multiple positions available for substitution, and controlling the placement of the bromo and tert-butoxy groups is essential. The synthesis typically proceeds by first preparing 2-(tert-butoxy)pyrimidine, followed by electrophilic bromination. The challenge lies in directing the bromine atom exclusively to the C4 position, avoiding substitution at C6 or other positions.

The inherent electronic properties of the 2-alkoxypyrimidine ring direct electrophilic attack. However, reaction conditions must be carefully controlled to ensure high regioselectivity. The use of specific brominating agents (e.g., N-bromosuccinimide, bromine) and the choice of solvent and temperature can influence the isomeric ratio of the product. The development of regioselective C-H functionalization methods, such as using blocking groups to direct reactions to a specific site, represents an advanced strategy to ensure high purity. nih.govchemrxiv.org For instance, methods developed for the regioselective synthesis of 4-bromopyrazoles or 4-alkylated pyridines highlight strategies that could be adapted to pyrimidine systems to ensure the desired regioisomeric outcome. scielo.org.mxresearchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.innih.gov These approaches aim to reduce the environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. nih.govbenthamdirect.com

Solvent-Free or Low-Environmental Impact Solvent Systems

A key focus of green pyrimidine synthesis is the reduction or elimination of hazardous organic solvents.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanochemistry (e.g., ball milling) offers significant environmental benefits. rasayanjournal.co.in These methods can lead to shorter reaction times, cleaner reaction profiles, and simplified product isolation. acs.org One-pot, solvent-free syntheses of various pyrimidine derivatives have been successfully developed using catalysts like silica (B1680970) gel-supported sulfuric acid or ZnO nanoparticles. scielo.org.mxacs.org

Low-Impact Solvents: When a solvent is necessary, the trend is to use environmentally benign options. Water is an ideal green solvent due to its non-toxicity, availability, and safety. scholarsresearchlibrary.com Numerous one-pot syntheses of pyrimidine derivatives have been developed in aqueous media. scholarsresearchlibrary.comresearchgate.net Ethanol is another preferred green solvent, often derived from renewable resources, and has been used in various catalyzed pyrimidine syntheses. nih.gov

Renewable Feedstocks and Catalytic Efficiencies

The ultimate goal of green chemistry is to utilize renewable raw materials instead of depleting fossil fuels.

Renewable Feedstocks: While the direct synthesis of this compound from biomass has not been reported, the building blocks for the pyrimidine ring can be derived from renewable sources. For example, an iridium-catalyzed multicomponent synthesis utilizes alcohols, which can be sourced from lignocellulose, as key building blocks. organic-chemistry.org In a groundbreaking approach, pyrimidines have been synthesized using dinitrogen (N₂) from the air and carbon, with the key intermediate urea being formed in situ. oup.com This demonstrates a potential long-term strategy for producing nitrogen-containing heterocycles sustainably.

Catalytic Efficiencies: Green chemistry emphasizes the use of catalysts over stoichiometric reagents to minimize waste. rasayanjournal.co.in The development of highly efficient and recyclable catalysts is a major area of research. Heterogeneous catalysts, such as metal nanoparticles or catalysts supported on polymers or silica, are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact. acs.orgacs.org

Reactivity and Mechanistic Investigations of 4 Bromo 2 Tert Butoxy Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for heteroaromatic compounds, including pyrimidine (B1678525) derivatives. In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. stackexchange.com

The C-4 position of the pyrimidine ring is highly susceptible to nucleophilic attack, often showing greater reactivity than the C-2 position. stackexchange.comscispace.com This enhanced reactivity is attributed to the ability of the pyrimidine ring to stabilize the anionic intermediate formed during the reaction. For 4-Bromo-2-(tert-butoxy)pyrimidine, the bromine atom at the C-4 position serves as a good leaving group, allowing for substitution by a wide range of nucleophiles.

Common nucleophiles used in SNAr reactions with substituted 4-bromopyrimidines include amines, alkoxides, and thiolates. For instance, reactions of various chloropyrimidines with amines are among the most utilized transformations in pyrimidine chemistry, driven by the search for biologically active molecules. arkat-usa.org The reaction conditions typically involve heating the pyrimidine substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the generated HBr.

Table 1: Examples of SNAr Reactions at the C-4 Position of Pyrimidine Derivatives Note: This table presents analogous reactions on related 4-halopyrimidine systems to illustrate the typical scope of nucleophiles.

NucleophileProduct TypeTypical ConditionsReference
Primary/Secondary Amines4-AminopyrimidinesHeat, Solvent (e.g., EtOH, DMF), optional Base (e.g., K₂CO₃, DIPEA) arkat-usa.org
Alkoxides (e.g., NaOMe)4-AlkoxypyrimidinesRoom Temp to Heat, Alcohol Solvent chemrxiv.org
Hydrazine (B178648)4-HydrazinopyrimidinesHeat, Solvent (e.g., EtOH)N/A

The substituent at the C-2 position significantly influences the reactivity of the C-4 position towards nucleophilic attack. The tert-butoxy (B1229062) group [-OC(CH₃)₃] is generally considered an electron-donating group through resonance, which would typically be expected to decrease the electrophilicity of the pyrimidine ring and slow down the rate of SNAr reactions.

The SNAr reaction on this compound proceeds through a well-established two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on the electron-deficient C-4 carbon atom, which bears the bromine leaving group. This step breaks the aromaticity of the pyrimidine ring and forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atoms of the pyrimidine ring. stackexchange.com The stability of this complex is a crucial factor in determining the reaction rate; therefore, the formation of the Meisenheimer intermediate is typically the rate-determining step. masterorganicchemistry.comyoutube.com

Elimination and Aromaticity Restoration : In the second step, the leaving group (bromide anion) is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the pyrimidine ring, leading to the final substituted product. This step is generally fast. youtube.com

Step 1 (Rate-determining) : Addition of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex).

Step 2 (Fast) : Elimination of the bromide ion to yield the substituted pyrimidine.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the C-4 position makes it an excellent substrate for such transformations, particularly palladium-catalyzed reactions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. researchgate.netmdpi.com This reaction is widely used to synthesize biaryl compounds and has been successfully applied to heteroaryl halides, including bromopyrimidines.

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves three main steps: oxidative addition of the bromopyrimidine to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines Note: This table illustrates typical conditions used for Suzuki-Miyaura reactions on related bromopyrimidine scaffolds.

Boronic Acid/EsterPalladium CatalystBaseSolventYield (%)Reference
Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneGood to Excellent mdpi.com
Phenylboronic acid(tBubpy)PdCl₂K₂CO₃Alcohol/WaterModerate to Excellent asianpubs.org
Various arylboronic acidsPdCl₂(dppf)K₂CO₃MethanolN/A rsc.org

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org This method is known for its tolerance of a wide variety of functional groups, and the organotin reagents are often stable to air and moisture. wikipedia.org

The reaction of this compound with an organotin reagent, such as a tributylstannyl derivative, would proceed via a catalytic cycle similar to that of the Suzuki coupling. The key difference is the transmetalation step, where the organic group is transferred from tin to the palladium center. Studies on halopyrimidines have shown that the reactivity of different positions can be exploited for selective couplings. The C-4 position is generally more reactive than the C-2 position in Stille couplings of dichloropyrimidines, allowing for regioselective functionalization. scispace.com

Table 3: Illustrative Conditions for Stille Coupling of Halopyrimidines Note: This table shows representative conditions for Stille reactions on related halopyrimidine systems.

Organotin ReagentPalladium CatalystSolventTemperature (°C)Reference
PhenyltributyltinPd(PPh₃)₂Cl₂DMF100 scispace.com
StyryltributyltinPd(PPh₃)₂Cl₂DMF80 scispace.com
VinyltributyltinPd(PPh₃)₄Toluene100 msu.edu

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a versatile palladium- or nickel-catalyzed cross-coupling reaction that forges new carbon-carbon bonds between organozinc compounds and various organic halides. uniba.itorganic-chemistry.org This reaction is noted for its high functional group tolerance and the good reactivity of organozinc reagents, which are also advantageous due to their low toxicity and cost-effective preparation. uniba.ituni-muenchen.de The general mechanism involves the oxidative addition of the organic halide to a low-valent metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

In the context of this compound, Negishi coupling provides a powerful method for the introduction of a wide range of substituents at the C4 position. The reaction's utility is particularly highlighted in the synthesis of complex molecules where mild conditions and chemoselectivity are paramount. uniba.it For instance, the Pd/IPr catalytic system has been shown to be effective for C4-selective cross-coupling of dihalopyridines with organozinc reagents, suggesting its potential applicability to pyrimidine systems. nih.gov

The choice of catalyst and ligands can significantly influence the outcome of the Negishi coupling. For example, the use of an electron-rich ligand like CPhos with Pd(OAc)₂ has been reported to be efficient for the coupling of secondary alkylzinc halides with aryl bromides. nih.gov Furthermore, the combination of Pd(OAc)₂ and SPhos has proven to be an excellent catalyst for Negishi cross-coupling reactions involving substrates with acidic protons. nih.gov These findings underscore the importance of catalyst system optimization to achieve high yields and selectivity in the coupling of this compound with various organozinc reagents.

Table 1: Examples of Negishi Coupling Reactions
Organozinc ReagentCatalyst SystemReaction ConditionsProductYield
Alkylzinc HalidePd(OAc)₂ / SPhosSlow addition of organozinc reagent, 25 °C4-Alkyl-2-(tert-butoxy)pyrimidineGood
Secondary Alkylzinc HalidePd(OAc)₂ / CPhos-4-(sec-Alkyl)-2-(tert-butoxy)pyrimidineExcellent
Aryl zinc HalidePd-phosphinous Acid (POPd7)NMP4-Aryl-2-(tert-butoxy)pyrimidineGood

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides, providing a direct route to the synthesis of arylalkynes and conjugated enynes. libretexts.orgwikipedia.orgsynarchive.com This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to its reliability and mild reaction conditions. wikipedia.org The catalytic cycle typically involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the halide, while the copper cocatalyst is involved in the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. wikipedia.org

For this compound, Sonogashira coupling enables the introduction of various alkynyl groups at the C4 position. The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org The choice of catalyst, ligands, base, and solvent can significantly impact the reaction's efficiency. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, and the reaction is typically carried out in the presence of an amine base such as triethylamine or diisopropylethylamine. vinhuni.edu.vnorganic-chemistry.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which are advantageous in situations where the presence of copper might be detrimental. libretexts.orgorganic-chemistry.org In these systems, a palladium catalyst is used in conjunction with a suitable base to facilitate the coupling. The combination of bulky and electron-rich ligands has been shown to enhance the efficiency of these copper-free reactions. libretexts.org

Table 2: Typical Conditions for Sonogashira Coupling
ComponentExamples
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂
Copper CocatalystCuI
Ligand (for Pd)PPh₃, P(t-Bu)₃, dppf
BaseTriethylamine, Diisopropylethylamine, Cs₂CO₃
SolventTHF, DMF, Toluene, Ionic Liquids

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of aryl amines. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the aryl amine product. wikipedia.org

In the case of this compound, Buchwald-Hartwig amination allows for the introduction of primary and secondary amines at the C4 position. The success of this reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. nih.gov Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos, BrettPhos), have been instrumental in expanding the scope and efficiency of this transformation. nih.govacs.org These ligands facilitate the key steps of the catalytic cycle, particularly the reductive elimination step. acs.org

The reaction conditions, including the choice of solvent and base, must be carefully optimized for each specific substrate combination. nih.gov Common bases used include sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate. nih.gov The reaction is typically carried out in aprotic, non-polar solvents like toluene or dioxane. nih.gov

Table 3: Key Components in Buchwald-Hartwig Amination
ComponentRole and Examples
Palladium PrecatalystSource of the active Pd(0) catalyst. Examples: Pd(OAc)₂, Pd₂(dba)₃.
Phosphine LigandCrucial for catalyst activity and stability. Examples: XPhos, RuPhos, BrettPhos, BINAP, dppf. nih.govacs.org
BaseFacilitates the deprotonation of the amine. Examples: NaOtBu, LiHMDS, Cs₂CO₃. nih.gov
SolventTypically non-polar, aprotic solvents. Examples: Toluene, Dioxane, THF. nih.gov

Catalyst and Ligand Effects on Cross-Coupling Regioselectivity

The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles, including pyrimidines, is a critical aspect that is heavily influenced by the choice of catalyst and ligand. For dihalopyrimidines, the inherent electronic properties of the ring often dictate a preferential site of reaction. Generally, the C4 and C6 positions of the pyrimidine ring are more electrophilic and thus more reactive towards oxidative addition than the C2 and C5 positions. rsc.org

However, this inherent reactivity can be modulated or even overridden by the steric and electronic properties of the catalyst system. The use of bulky, electron-rich phosphine ligands can significantly alter the regioselectivity of the cross-coupling reaction. rsc.org For example, in the Suzuki-Miyaura coupling of 2,4-dichloropyridine, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand was shown to favor coupling at the C4 position, which is typically less reactive than the C2 position with standard catalysts. nih.gov Similarly, in the coupling of 3,5-dichloropyridazine, different phosphine ligands led to varying ratios of C3 and C5 substituted products. rsc.org

These ligand-controlled effects on regioselectivity can be attributed to the ability of bulky ligands to favor the formation of monoligated, 12-electron Pd(0) species, which can exhibit different reactivity profiles compared to the more common bisligated complexes. nih.gov The interplay between the electronic nature of the substrate, the steric bulk of the ligand, and the specific reaction conditions all contribute to the final regiochemical outcome. Understanding these relationships is crucial for the selective functionalization of polyhalogenated pyrimidines like this compound in the presence of other halogen substituents.

Reactions Involving the tert-Butoxy Group

Deprotection Strategies and Conversion to Hydroxypyrimidines

The tert-butoxy group in this compound serves as a protecting group for the 2-hydroxypyrimidine tautomer. The removal of this group, or deprotection, is a key step in the synthesis of various pyrimidine derivatives. The most common method for the deprotection of a tert-butoxy group is acid-catalyzed hydrolysis. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane or dioxane, efficiently cleaves the tert-butyl ether to reveal the corresponding hydroxypyrimidine.

The resulting 4-bromo-2-hydroxypyrimidine exists in equilibrium with its tautomeric form, 4-bromo-pyrimidin-2(1H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. This deprotection strategy is widely employed in multistep syntheses where the hydroxyl group needs to be unmasked at a later stage to avoid interference with other reactions.

Rearrangement Reactions (e.g., Claisen-type Rearrangements of Pyrimidine Ethers)

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton or functional groups of a molecule are rearranged to form a structural isomer. thermofisher.comwiley-vch.de One notable type of rearrangement that could potentially involve pyrimidine ethers is the Claisen rearrangement. The classical Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether that occurs upon heating. bdu.ac.inmvpsvktcollege.ac.in

While direct Claisen rearrangement of 2-(tert-butoxy)pyrimidine is not feasible due to the absence of an allyl group, analogous rearrangements could be envisioned for appropriately substituted pyrimidine ethers. For instance, a 2-(allyloxy)pyrimidine derivative could undergo a thermal or Lewis acid-catalyzed Claisen rearrangement to afford a C-allylated hydroxypyrimidine. The reaction would proceed through a concerted, cyclic transition state.

Another type of rearrangement relevant to pyrimidine N-oxides is the Boekelheide rearrangement. This reaction involves the rearrangement of a pyridine (B92270) N-oxide with an adjacent methyl group in the presence of an acid anhydride (B1165640). fu-berlin.de While not directly applicable to this compound itself, this type of rearrangement highlights the potential for skeletal reorganizations in pyrimidine chemistry under specific conditions.

Table 4: Mentioned Compounds
Compound Name
This compound
4-Bromo-2-hydroxypyrimidine
2-hydroxypyrimidine
4-bromo-pyrimidin-2(1H)-one
2,4-dichloropyridine
3,5-dichloropyridazine
2-(allyloxy)pyrimidine
C-allylated hydroxypyrimidine
pyridine N-oxide

Other Reactive Transformations

Beyond palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, this compound is amenable to a variety of other chemical transformations that expand its synthetic utility. These include organometallic-mediated reactions and radical processes, which offer alternative pathways for functionalization.

The transformation of the C-Br bond into a C-Li bond via bromine-lithium exchange is a powerful strategy for creating a nucleophilic pyrimidine species. Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) is expected to facilitate a rapid halogen-metal exchange, yielding 2-(tert-butoxy)pyrimidin-4-yl-lithium. This lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups at the C4 position.

The general mechanism involves the attack of the alkyllithium reagent on the bromine atom, leading to the formation of the lithiated pyrimidine and an alkyl bromide byproduct. The resulting organolithium species is highly reactive and can be "quenched" by adding an electrophilic reagent to the reaction mixture. This two-step sequence provides access to a diverse range of 4-substituted pyrimidines that are often difficult to synthesize through other methods. For instance, quenching with deuterium oxide provides a method for site-specific deuterium labeling, while reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.

Table 1: Representative Electrophilic Quenching Reactions of 2-(tert-butoxy)pyrimidin-4-yl-lithium

Electrophile Reagent Product Product Class
Proton source H₂O 2-(tert-butoxy)pyrimidine Debrominated pyrimidine
Deuteron source D₂O 4-Deuterio-2-(tert-butoxy)pyrimidine Labeled compound
Carbonyl compound Benzaldehyde 2-(tert-butoxy)pyrimidin-4-ylmethanol Secondary alcohol
Carbonyl compound Acetone 2-[2-(tert-butoxy)pyrimidin-4-yl]propan-2-ol Tertiary alcohol
Carbon dioxide CO₂ 2-(tert-butoxy)pyrimidine-4-carboxylic acid Carboxylic acid
Alkylating agent Methyl iodide 4-Methyl-2-(tert-butoxy)pyrimidine Alkylated pyrimidine
Silylating agent Trimethylsilyl chloride 4-(Trimethylsilyl)-2-(tert-butoxy)pyrimidine Silylated pyrimidine

The carbon-bromine bond in this compound can also undergo homolytic cleavage to participate in radical reactions. These transformations provide a complementary approach to the more common polar, two-electron reaction pathways. A key application of radical chemistry for aryl bromides is reductive dehalogenation, often achieved using reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org

The synthetic utility of radical reactions extends to the formation of carbon-carbon bonds. libretexts.org The pyrimidin-4-yl radical, generated from this compound, can be trapped by electron-deficient alkenes in intermolecular or intramolecular addition reactions. This strategy is particularly valuable for constructing complex molecular architectures. For example, the addition of the pyrimidin-4-yl radical to an alkene would generate a new carbon-centered radical, which could then be quenched by a hydrogen atom donor to complete the reaction cycle.

Key radical transformations applicable to this compound include:

Reductive Dehalogenation: Replacement of the bromine atom with a hydrogen atom using a radical reducing agent like Bu₃SnH.

Radical Cyclization: Intramolecular addition of the pyrimidin-4-yl radical onto a tethered alkene or alkyne to form fused ring systems.

Intermolecular C-C Bond Formation: Addition of the pyrimidin-4-yl radical to a suitable acceptor molecule, enabling the coupling of molecular fragments. libretexts.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the complex reaction mechanisms involving this compound. These theoretical studies provide detailed insights into reaction pathways, transition state structures, and the electronic factors that govern reactivity and selectivity. mdpi.comnih.gov

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. DFT calculations can be employed to model this process in detail. The reaction typically proceeds through a two-step mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex.

Computational studies focus on several key aspects of the SNAr pathway:

Activation Energy Barriers: DFT is used to calculate the free energy of activation (ΔG‡) for the formation of the Meisenheimer complex and for the subsequent departure of the bromide leaving group. This helps in predicting reaction rates and understanding the influence of different nucleophiles. nih.gov

Intermediate Stability: The stability of the anionic Meisenheimer complex is a crucial factor. Calculations can reveal how the electron-donating tert-butoxy group and the pyrimidine ring nitrogen atoms delocalize the negative charge, thereby influencing the intermediate's stability.

Leaving Group Ability: The energy required to break the C-Br bond in the final step can be modeled to assess the leaving group's aptitude.

Solvent Effects: By incorporating solvent models (e.g., Polarizable Continuum Model), DFT can simulate how the solvent environment affects the energies of the reactants, transition states, and intermediates. mdpi.com

A typical DFT study would involve optimizing the geometries of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the products. Analysis of molecular orbitals, such as the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine substrate, can provide insights into the regioselectivity of the nucleophilic attack. chemrxiv.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involve a complex catalytic cycle. DFT modeling provides a step-by-step analysis of the entire energy landscape of this cycle. nih.govresearchgate.net For the reaction of this compound, the key elementary steps that are computationally investigated include:

Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the C-Br bond. DFT calculations can determine the structure of the transition state and the activation energy for this crucial step. The calculated activation energy for the oxidative addition of bromobenzene to a palladium catalyst has been reported to be as low as 2.6 kcal/mol in some systems. nih.gov

Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center. The energy profile of this step is modeled to understand how the base and solvent assist in this transfer. mdpi.com

Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated. The transition state for this step is located, and its energy determines the feasibility of product formation. nih.gov

Table 2: Illustrative Calculated Energy Changes (ΔE) for Steps in a Suzuki-Miyaura Reaction

Reaction Step Species Relative Energy (kcal/mol) Description
Oxidative Addition Reactants (Ar-Br + Pd(0)L₂) 0.0 Reference energy
Transition State 1 (TS1) +2.6 C-Br bond breaking, Pd-C/Pd-Br bond forming nih.gov
Intermediate 1 (Ar-Pd(II)L₂-Br) -12.7 Oxidative addition complex nih.gov
Transmetalation Intermediate 1 + Ar'-B(OH)₂ -12.7 Pre-transmetalation state
Transition State 2 (TS2) +24.1 C-B bond breaking, Pd-C' bond forming nih.gov
Intermediate 2 (Ar-Pd(II)L₂-Ar') -5.0 Post-transmetalation complex
Reductive Elimination Intermediate 2 -5.0 Pre-elimination state
Transition State 3 (TS3) +15.0 C-C' bond forming
Products (Ar-Ar' + Pd(0)L₂) -45.0 Post-elimination complex

Note: The energy values are hypothetical and for illustrative purposes, based on similar systems reported in the literature, to demonstrate a typical energy profile. nih.gov

Strategic Applications of 4 Bromo 2 Tert Butoxy Pyrimidine in Complex Organic Synthesis

Building Block for Advanced Heterocyclic Scaffolds

The pyrimidine (B1678525) ring is a foundational core in numerous complex heterocyclic structures. 4-Bromo-2-(tert-butoxy)pyrimidine provides a reliable and efficient entry point for elaborating this core into more sophisticated scaffolds.

The bromine atom at the C4 position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, providing a straightforward route to a variety of 4-substituted pyrimidines. By coupling with different boronic acids or amines, a vast library of derivatives can be accessed.

Furthermore, this compound is an excellent precursor for the synthesis of bipyrimidines. For instance, Suzuki cross-coupling reactions can be employed to link two pyrimidine units together. One such strategy involves the reaction of a brominated pyrimidine, like this compound, with a pyrimidine-boronic acid derivative to form the bipyrimidine core. researchgate.net An improved synthetic method for 4-bromo-2,2′-bipyridine has been developed, highlighting the importance of brominated precursors in synthesizing linked heterocyclic systems.

Table 1: Synthesis of Substituted Pyrimidines via Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst/ConditionsProduct TypeCitation(s)
Suzuki CouplingAryl/Heteroaryl Boronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base4-Aryl/Heteroaryl Pyrimidines
Buchwald-Hartwig AminationPrimary/Secondary AminePd catalyst, Ligand, Base4-Aminopyrimidines
Suzuki CouplingPyrimidine-boronic acidPd catalyst, BaseBipyrimidines researchgate.net

This compound is also instrumental in constructing fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines, a scaffold of significant interest in medicinal chemistry due to its bioisosteric relationship with purines.

The synthesis often involves an initial substitution of the bromine atom followed by cyclization reactions. For example, the bromine can be displaced by a hydrazine (B178648) derivative, and subsequent intramolecular reactions can lead to the formation of the fused pyrazole (B372694) ring. Various synthetic methods have been developed, including multi-component reactions that efficiently assemble the pyrazolo[3,4-d]pyrimidine core from simple precursors. rsc.org The pyrazolo[3,4-d]pyrimidine framework is a key component in many compounds with wide-ranging biological activities.

Precursor for Bioactive Molecule Synthesis

The pyrimidine nucleus is a common feature in a multitude of biologically active compounds. This compound serves as a key starting material or intermediate in the synthesis of various agrochemicals and pharmaceuticals. chiralen.com

In the field of agricultural chemistry, pyrimidine derivatives have been developed as potent herbicides and pesticides. The structural features of this compound allow for its incorporation into molecules designed to inhibit essential biochemical pathways in weeds or pests. For example, trifluoromethyl-substituted pyridines, which can be synthesized from precursors like bromopyrimidines, are found in numerous commercial agrochemicals. The development of such compounds often relies on the versatile reactivity of halogenated heterocyclic intermediates.

The structural motif of this compound is frequently found in the synthetic pathways of a diverse range of therapeutic agents. The pyrimidine core acts as a scaffold that can be decorated with various functional groups to optimize binding to biological targets.

Kinase Inhibitors: The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this compound, is a well-established core for kinase inhibitors. These compounds can act as ATP-competitive inhibitors by mimicking the adenine (B156593) part of ATP, thereby blocking the activity of kinases that are often dysregulated in cancer. For example, derivatives have been designed as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. alchempharmtech.com The synthesis of novel bromo-pyrimidine analogues has led to the discovery of potent Bcr/Abl tyrosine kinase inhibitors.

Antivirals: Pyrimidine biosynthesis is a critical pathway for viral replication, making it an attractive target for antiviral drugs. Compounds derived from pyrimidine precursors can inhibit host or viral enzymes essential for nucleic acid synthesis. Research has led to the discovery of broad-spectrum antiviral compounds that function by inhibiting pyrimidine biosynthesis.

Antibacterials: Substituted pyrimidines have demonstrated significant potential as antibacterial agents. The bromo-substituent, in particular, has been shown to contribute to the antibacterial potency of certain pyrimidine derivatives. For instance, novel 4-bromo-1H-indazole derivatives have been synthesized and shown to act as inhibitors of the bacterial cell division protein FtsZ, demonstrating a promising avenue for new antibiotic development.

Table 2: Examples of Bioactive Compounds Derived from Pyrimidine Precursors
Compound ClassBiological Target/ActivitySynthetic Relevance of BromopyrimidineCitation(s)
Kinase InhibitorsCDK, EGFR, Bcr/AblPrecursor for pyrazolo[3,4-d]pyrimidine and other substituted pyrimidine cores. alchempharmtech.com
AntiviralsPyrimidine Biosynthesis EnzymesServes as a building block for inhibitors of viral replication.
AntibacterialsFtsZ, other bacterial targetsBromo-substitution can enhance antibacterial activity.

Role in Materials Science and Polymer Chemistry

While the primary applications of this compound are in medicinal chemistry and agrochemicals, its structural attributes also suggest potential utility in materials science. Pyrimidine-containing compounds are known to be used in the development of organic electronic materials due to the electron-deficient nature of the pyrimidine ring. This property is valuable for creating organic semiconductors used in applications such as organic light-emitting diodes (OLEDs).

The bromine atom on this compound provides a reactive site for polymerization. Specifically, it can undergo palladium-catalyzed cross-coupling reactions, which are standard methods for synthesizing π-conjugated polymers. These polymers, which feature alternating single and double bonds, are the key components in many organic electronic devices. By coupling this brominated pyrimidine with other aromatic monomers (e.g., diboronic acids), it is theoretically possible to synthesize novel conjugated polymers. The pyrimidine unit would impart specific electronic properties to the polymer backbone, while the tert-butoxy (B1229062) group could enhance solubility, which is crucial for processing and fabricating thin films for electronic devices. Although specific examples of this compound in published polymer synthesis are not widespread, its potential as a monomer for creating new functional materials is clear based on established principles of polymer and materials chemistry.

Monomer for Functionalized Polymeric Materials

The structure of this compound makes it an ideal candidate as a monomer for the synthesis of functionalized conjugated polymers. Conjugated polymers, characterized by a backbone of alternating single and double bonds, are cornerstone materials in organic electronics due to their unique conductive and optical properties. The primary route to synthesizing such polymers from halo-aromatic monomers is through polycondensation reactions catalyzed by transition metals, most notably palladium.

The bromine atom on the pyrimidine ring allows this compound to participate as an electrophilic partner in various cross-coupling reactions. For instance, in a Suzuki-Miyaura polycondensation , this compound could be reacted with a co-monomer containing two boronic acid or boronic ester groups. The palladium catalyst facilitates the repetitive coupling of these two monomers, leading to the formation of a long-chain polymer.

Table 1: Potential Co-monomers for Suzuki-Miyaura Polymerization with this compound

Co-monomer StructureCo-monomer NamePotential Polymer Properties
Benzene-1,4-diboronic acidIntroduction of phenylene units, tuning of electronic band gap.
Thiophene-2,5-diboronic acidLowering the band gap, enhancing charge carrier mobility.
9,9-dioctylfluorene-2,7-diboronic acidImproving solubility, inducing blue emission, and good thermal stability.

The tert-butoxy group plays a crucial, dual role in this process. Firstly, its bulky nature enhances the solubility of both the monomer and the resulting polymer in common organic solvents, which is a critical factor for successful polymerization and subsequent processing. Secondly, the tert-butoxy group can serve as a thermally cleavable protecting group. After polymerization, the polymer can be heated to remove the tert-butyl group, yielding a hydroxyl group. This post-polymerization modification allows for fine-tuning of the polymer's properties, such as its electronic characteristics, solubility, and its ability to participate in intermolecular hydrogen bonding.

Precursor for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

The inherent electronic properties of the pyrimidine ring make this compound a highly promising precursor for materials used in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The pyrimidine core is electron-deficient, which facilitates the injection and transport of electrons. This characteristic is essential for creating efficient electron-transport layers (ETLs) or host materials in the emissive layer of an OLED.

In the construction of OLED materials, this compound can be used as a foundational building block. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, electron-donating or other functional moieties can be attached to the pyrimidine core at the 4-position. This strategy allows for the creation of molecules with a "push-pull" architecture, where an electron-donating part of the molecule is linked to the electron-accepting pyrimidine core. Such structures are often key to achieving high-efficiency emission, including phenomena like Thermally Activated Delayed Fluorescence (TADF).

Table 2: Research Findings on Pyrimidine-Based Optoelectronic Materials

Material TypeKey Synthetic StrategyResulting Properties & ApplicationReference
Bipolar Host MaterialsCoupling of 2,4-diphenylpyrimidine (B12087079) with carbazole-based donors.High thermal stability and good film morphology, leading to high-efficiency (up to 24.1% EQE) solution-processed green TADF-OLEDs. nih.gov
Electron Transport MaterialPyrimidine end-capped molecule (DPmPy-BP) combined with silver.Superior electron-injection and remarkable long-term stability in green phosphorescent OLEDs. rsc.org
Electron-Transporting MaterialsPyrimidine and thiazolopyridine moieties combined to create DPPTP.Enhanced electron transport capabilities compared to standard materials like Alq3, improving OLED efficiency. researchgate.net

The synthesis of these complex molecules relies on the predictable reactivity of precursors like this compound. For example, a Suzuki coupling reaction could be employed to attach an electron-rich arylboronic acid to the pyrimidine core. The resulting compound could then be further functionalized or used directly as an electron-transport or emissive material. The tert-butoxy group, in this context, again provides enhanced solubility for solution-based device fabrication methods (like spin-coating or inkjet printing) and can be retained to ensure the material remains amorphous, a state that is often beneficial for uniform thin-film formation and device performance.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Tert Butoxy Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 4-Bromo-2-(tert-butoxy)pyrimidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, offering insights into the compound's precise structure.

High-resolution 1D NMR spectra provide fundamental information about the chemical environment of the magnetic nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals for the aromatic protons and one signal for the tert-butoxy (B1229062) group. The pyrimidine (B1678525) ring protons, H-5 and H-6, form an AX spin system and appear as doublets. Due to the electronegativity of the adjacent nitrogen atoms and the bromine atom, these protons are deshielded and resonate in the downfield region of the spectrum. The tert-butyl group, consisting of nine equivalent protons, gives rise to a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to display six distinct signals, corresponding to the eight carbon atoms in the molecule. The four unique carbons of the pyrimidine ring will have chemical shifts influenced by the attached substituents and the ring nitrogen atoms. The carbon atom C-4, bonded to the bromine, is expected to be shifted upfield due to the heavy-atom effect, while C-2, attached to the electronegative oxygen of the tert-butoxy group, will be significantly deshielded. The quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.

¹⁵N NMR Spectroscopy: The nitrogen atoms of the pyrimidine ring are also NMR active. ¹⁵N NMR spectroscopy can provide valuable information about the electronic structure of the heterocyclic core. The chemical shifts of N-1 and N-3 are influenced by the nature of the substituents at the C-2, C-4, and C-5 positions. For pyrimidine derivatives, ¹⁵N chemical shifts are typically observed in a broad range, and their specific values in this compound would confirm the electronic environment of the heterocyclic ring.

Predicted NMR Data for this compound

Below are the predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar substituted pyrimidine structures.

¹H NMR Data
Nucleus Predicted Chemical Shift (ppm)
H-5~7.0 - 7.5 (d)
H-6~8.5 - 8.9 (d)
-C(CH₃)₃~1.6 (s, 9H)
¹³C NMR Data
Nucleus Predicted Chemical Shift (ppm)
C-2~165 - 170
C-4~125 - 130
C-5~115 - 120
C-6~155 - 160
-C (CH₃)₃~80 - 85
-C(CH₃ )₃~28 - 30

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their scalar coupling and adjacency on the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space. A key correlation would be expected between the protons of the tert-butyl group and the H-6 proton of the pyrimidine ring, which would help to confirm the spatial arrangement of the tert-butoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the direct assignment of the protonated carbons, C-5 and C-6, by correlating their respective proton signals. The methyl carbons of the tert-butyl group would also show a strong correlation to their corresponding proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique helps to piece together the molecular skeleton. For instance, the H-6 proton would be expected to show correlations to C-2, C-4, and C-5. The protons of the tert-butyl group should show a correlation to the quaternary carbon of the group and, importantly, to the C-2 carbon of the pyrimidine ring, confirming the attachment of the tert-butoxy group at this position.

The tert-butoxy group is not sterically locked and can rotate around the C-O single bond. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could be used to investigate the rotational barrier of this group. At room temperature, the rotation is typically fast on the NMR timescale, resulting in a single sharp signal for the nine equivalent methyl protons. However, at sufficiently low temperatures, this rotation could become slow enough to be observed. While the energy barrier for rotation of a tert-butyl group is generally low, steric hindrance from the pyrimidine ring could potentially raise this barrier to a level observable by DNMR. Such a study would provide valuable thermodynamic data regarding the conformational flexibility of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for this compound is C₈H₁₁BrN₂O. HRMS analysis would be expected to show a molecular ion peak corresponding to the calculated exact mass, confirming the elemental composition. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Calculated Exact Mass for this compound

Isotopologue Molecular Formula Calculated Exact Mass
⁷⁹BrC₈H₁₁⁷⁹BrN₂O229.0082
⁸¹BrC₈H₁₁⁸¹BrN₂O231.0061

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. This pattern provides a fingerprint that is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

A primary and highly characteristic fragmentation for molecules containing a tert-butoxy group is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to a stable radical cation. Another common fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da). Subsequent fragmentations could involve the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the pyrimidine ring. The bromine atom can also be lost as a radical (•Br), and the resulting fragments would lack the characteristic bromine isotopic pattern.

Proposed Key Fragmentation Steps:

Loss of Isobutylene: [C₈H₁₁BrN₂O]⁺• → [C₄H₃BrN₂OH]⁺• + C₄H₈

Loss of tert-butyl radical: [C₈H₁₁BrN₂O]⁺• → [C₄H₂BrN₂O]⁺ + •C(CH₃)₃

Loss of Bromine radical: [C₈H₁₁BrN₂O]⁺• → [C₈H₁₁N₂O]⁺ + •Br

Analyzing these fragmentation pathways allows for the confirmation of the connectivity between the pyrimidine core and the tert-butoxy substituent.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. These methods provide detailed information about the chemical composition, molecular conformation, and structure of a compound. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. Together, they offer a comprehensive vibrational profile of a molecule.

Vibrational spectroscopy is instrumental in the structural elucidation of this compound by identifying its key functional groups. Each group within the molecule—the pyrimidine ring, the C-Br bond, and the tert-butoxy group—exhibits characteristic vibrational frequencies.

The pyrimidine ring gives rise to a series of distinct bands. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Ring stretching vibrations, analogous to those in benzene and pyridine (B92270), are observed in the 1600-1400 cm⁻¹ range and are particularly sensitive to the nature and position of substituents. The substitution pattern on the pyrimidine ring influences the intensity and position of C-H in-plane and out-of-plane bending modes, which are found in the 1300-1000 cm⁻¹ and below 900 cm⁻¹ regions, respectively.

The tert-butoxy group introduces several characteristic vibrations. The C-H stretching modes of the methyl groups are typically observed between 2990 and 2850 cm⁻¹. The asymmetric and symmetric bending vibrations of the CH₃ groups appear around 1470 cm⁻¹ and 1370 cm⁻¹, respectively. A notable feature is the C-O stretching vibration of the ether linkage, which is expected in the 1260-1200 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum, usually between 600 and 500 cm⁻¹, providing clear evidence of the bromine substituent.

These characteristic vibrational frequencies are crucial for monitoring the synthesis of this compound. For instance, in a substitution reaction where a hydroxyl group at the 2-position is converted to a tert-butoxy group, FTIR spectroscopy can track the reaction's progress. The disappearance of the broad O-H stretching band (around 3400-3200 cm⁻¹) from the starting material and the concurrent appearance of the C-H stretching bands (2990-2850 cm⁻¹) and C-O stretching band (~1250 cm⁻¹) of the tert-butoxy group would signify the formation of the desired product. Similarly, monitoring the characteristic pyrimidine ring modes allows for confirmation that the heterocyclic core remains intact throughout the chemical transformation. The purity of the final product can be assessed by the absence of vibrational bands corresponding to starting materials or byproducts.

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Spectroscopy
C-H StretchingPyrimidine Ring (Ar-H)3100 - 3000IR, Raman
Asymmetric & Symmetric C-H Stretchingtert-Butyl (CH₃)2990 - 2850IR, Raman
C=N & C=C StretchingPyrimidine Ring1600 - 1450IR, Raman
Asymmetric CH₃ Bendingtert-Butyl (CH₃)~1470IR
Symmetric CH₃ Bending ("umbrella")tert-Butyl (CH₃)~1370IR
C-O-C Asymmetric Stretchingtert-Butoxy Ether1260 - 1200IR (strong)
C-H In-plane BendingPyrimidine Ring1300 - 1000IR, Raman
Ring BreathingPyrimidine Ring~1000Raman (strong)
C-Br StretchingBromo-substituent600 - 500IR, Raman

The conformation of the tert-butoxy group relative to the pyrimidine ring can influence the vibrational spectrum. The tert-butyl group is sterically demanding, and its rotation around the C-O bond can be restricted, leading to distinct conformational isomers. While free rotation is often assumed in solution, certain conformations may be favored in the solid state.

Computational studies combined with experimental IR and Raman spectroscopy can be used to analyze these conformation-sensitive modes. By calculating the theoretical vibrational spectra for different stable conformers, it is possible to identify specific bands that act as markers for a particular geometric arrangement. nih.gov For example, the presence of specific split peaks or shoulder bands in the C-O-C stretching region or the CH₃ rocking region of the experimental spectrum could indicate the co-existence of multiple conformers in the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The pyrimidine ring, being an aromatic heterocycle with non-bonding electrons on the nitrogen atoms, acts as the primary chromophore in this compound.

The electronic spectrum of pyrimidine and its derivatives is characterized by two main types of electronic transitions: π → π* and n → π*. libretexts.org

π → π Transitions:* These are typically high-intensity absorptions that involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* orbital. For pyrimidine systems, these transitions usually occur at shorter wavelengths (higher energy) in the UV region. The presence of substituents on the pyrimidine ring can significantly affect the energy of these transitions. The bromo and tert-butoxy groups, both having lone pairs of electrons, can act as auxochromes, potentially causing a bathochromic shift (a shift to longer wavelengths) of the π → π* bands compared to unsubstituted pyrimidine. jst.go.jpoup.com

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, specifically from the lone pairs on the nitrogen atoms of the pyrimidine ring, to an antibonding π* orbital. These transitions are symmetry-forbidden and thus exhibit much lower intensity compared to π → π* transitions. They occur at longer wavelengths (lower energy) and are often observed as a distinct shoulder or a separate band on the low-energy edge of the main absorption spectrum. libretexts.orglumenlearning.com

In this compound, the main absorption bands are expected in the UV region. Halogenation of pyrimidines is known to cause red-shifts in the absorption bands. rsc.orgrsc.org Therefore, the absorption maxima for this compound are anticipated to be shifted to longer wavelengths compared to the parent pyrimidine molecule.

Table 2: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Wavelength (λmax) RangeRelative Intensity (Molar Absorptivity, ε)
π → πExcitation from π bonding to π antibonding orbital220 - 280 nmHigh (ε > 5,000 L mol⁻¹ cm⁻¹)
n → πExcitation from nitrogen lone pair (n) to π orbital280 - 320 nmLow (ε < 1,000 L mol⁻¹ cm⁻¹)

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands when the polarity of the solvent is changed. wikipedia.org This phenomenon arises from differential solvation of the ground and excited electronic states of the chromophore. Studying the solvatochromic behavior of this compound can provide insights into the nature of its electronic transitions.

The n → π* and π → π* transitions are expected to show different responses to changes in solvent polarity:

n → π Transition:* The ground state of the pyrimidine molecule is stabilized in polar, protic solvents through hydrogen bonding with the nitrogen lone pairs. This stabilization is more significant for the ground state than for the excited state. Consequently, the energy gap for the n → π* transition increases, leading to a hypsochromic shift (blue shift, to shorter wavelengths) as solvent polarity increases. libretexts.org

π → π Transition:* The excited state resulting from a π → π* transition is often more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap of the transition. This results in a bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity. libretexts.org

By recording the UV-Vis spectrum of this compound in a series of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol), the nature of the observed absorption bands can be confirmed. A plot of the absorption maximum (λmax) versus a solvent polarity parameter (like the Reichardt's dye ET(30) value) can quantify the extent of the solvatochromic shifts.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's structure and properties.

While the specific crystal structure of this compound is not available in publicly accessible crystallographic databases as of the latest searches, its molecular geometry can be reliably inferred from the crystal structures of closely related 2,4-disubstituted pyrimidine derivatives. acs.orgnih.gov

Based on these related structures, the pyrimidine ring of this compound is expected to be essentially planar. The C-Br bond and the C-O bond of the tert-butoxy group will lie in or very close to the plane of the pyrimidine ring. The bond lengths and angles within the pyrimidine ring will be characteristic of an aromatic heterocyclic system, though they will be slightly distorted from perfect hexagonal symmetry due to the presence of two different heteroatoms (nitrogen) and the electronic effects of the substituents.

Table 3: Representative Crystallographic Parameters for a Related 2,4-Disubstituted Pyrimidine Derivative

Note: Data presented is for a representative analogue to illustrate expected values, as the specific crystal structure for this compound is not publicly available.

ParameterDescriptionExpected/Representative Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic or Orthorhombic
Space GroupThe specific symmetry group of the crystal.P2₁/c or similar centrosymmetric group
a, b, c (Å)The lengths of the unit cell axes.a ≈ 8-12 Å, b ≈ 10-15 Å, c ≈ 12-18 Å
α, β, γ (°)The angles of the unit cell.α = 90°, β ≈ 95-105°, γ = 90° (for Monoclinic)
Pyrimidine Ring C-N BondAverage length of carbon-nitrogen bonds in the ring.~1.33 - 1.38 Å
Pyrimidine Ring C-C BondAverage length of carbon-carbon bonds in the ring.~1.37 - 1.40 Å
C4-Br Bond LengthLength of the carbon-bromine bond.~1.88 - 1.92 Å
C2-O Bond LengthLength of the carbon-oxygen ether bond.~1.35 - 1.40 Å
N-C-N Bond AngleInternal angle of the pyrimidine ring.~126 - 129°
C-N-C Bond AngleInternal angle of the pyrimidine ring.~114 - 117°

Solid-State Structure Determination and Conformational Analysis

Comprehensive solid-state structure determination, such as through single-crystal X-ray diffraction, for this compound has not been extensively reported in peer-reviewed literature. Such studies are crucial for definitively establishing the molecule's three-dimensional arrangement in the crystalline state, including precise bond lengths, bond angles, and the conformation of the tert-butoxy group relative to the pyrimidine ring. Conformational analysis would typically investigate the rotational barrier around the C-O bond connecting the tert-butyl group to the pyrimidine ring and the preferred spatial orientation of the bulky tert-butyl group, which is critical for understanding its steric influence in chemical reactions.

Chiroptical Spectroscopy (If applicable, e.g., for chiral derivatives)

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

There is no information available in scientific literature regarding the synthesis or chiroptical analysis of chiral derivatives of this compound. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Should chiral derivatives be synthesized, for instance, by introducing a stereocenter into the molecule, CD spectroscopy could be employed to investigate their stereochemical properties, determine absolute configurations, and study conformational chirality.

Theoretical and Computational Investigations of 4 Bromo 2 Tert Butoxy Pyrimidine

Electronic Structure and Aromaticity Calculations

The arrangement of electrons within 4-Bromo-2-(tert-butoxy)pyrimidine governs its stability, reactivity, and aromatic character. Computational methods allow for a detailed analysis of the pyrimidine (B1678525) ring's electronic environment and the influence of its substituents.

Aromaticity Indices and Delocalization Parameters of the Pyrimidine Ring

The aromaticity of the pyrimidine ring in this compound is a key determinant of its chemical behavior. While pyrimidine itself is considered aromatic, the presence of bromo and tert-butoxy (B1229062) substituents can modulate the degree of electron delocalization. Aromaticity can be quantified using various computational indices.

One common method is the calculation of the Harmonic Oscillator Model of Aromaticity (HOMA) index, which evaluates the bond length alternation in the ring. A HOMA value approaching 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic or localized system. For substituted pyrimidines, DFT calculations are typically employed to optimize the molecular geometry and obtain the necessary bond lengths for HOMA calculation.

Another widely used set of indices are the magnetic criteria of aromaticity, such as Nucleus-Independent Chemical Shift (NICS) values. NICS calculations probe the magnetic shielding at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity.

Furthermore, the delocalization of π-electrons can be assessed through analysis of the electron density and molecular orbitals. The distribution of electron density and the shapes of the π molecular orbitals can reveal the extent of conjugation within the pyrimidine ring.

Table 1: Representative Theoretical Aromaticity Indices for Substituted Pyrimidines
Aromaticity IndexTypical Calculated Value Range for Pyrimidine DerivativesInterpretation
HOMA0.75 - 0.95Indicates a significant degree of aromatic character.
NICS(0) (ppm)-5 to -10Negative values suggest the presence of a diatropic ring current, confirming aromaticity.
NICS(1) (ppm)-8 to -12Often a more reliable indicator of π-aromaticity than NICS(0).

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules. jchemrev.com The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The regions of the molecule where the HOMO is localized are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack. DFT calculations are commonly used to compute the energies and visualize the surfaces of the HOMO and LUMO. tandfonline.comnih.gov The bromo and tert-butoxy substituents are expected to influence both the energies and the distribution of these frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound Based on Similar Compounds
ParameterHypothetical Value (eV)Implication for Reactivity
HOMO Energy-6.5Relates to the ionization potential and electron-donating ability.
LUMO Energy-1.2Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.3A larger gap suggests higher kinetic stability.

Conformational Analysis and Energy Landscapes

The flexibility of the tert-butoxy group introduces conformational complexity to the this compound molecule. Computational methods can be used to explore the potential energy surface, identifying stable conformers and the energy barriers that separate them.

Rotational Barriers of the tert-Butoxy Group

The rotation of the tert-butoxy group around the C-O bond is associated with an energy barrier. This barrier arises from steric interactions between the bulky tert-butyl group and the pyrimidine ring, as well as electronic effects. The magnitude of the rotational barrier can be calculated by performing a series of constrained geometry optimizations, where the dihedral angle defining the orientation of the tert-butoxy group is systematically varied. The resulting energy profile reveals the minimum energy conformations and the transition states for rotation. Such calculations are typically performed using DFT or other ab initio methods. The height of the rotational barrier can influence the molecule's dynamic behavior and its ability to adopt specific conformations required for intermolecular interactions.

Preferred Conformers and Their Relative Stabilities

Through a systematic search of the conformational space, it is possible to identify the most stable conformers of this compound. These preferred conformers correspond to the minima on the potential energy surface. The relative stabilities of different conformers are determined by their calculated energies, with lower energies indicating greater stability. Factors influencing the relative stabilities include steric hindrance, intramolecular hydrogen bonding (if applicable), and electrostatic interactions. The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature based on their energy differences. Identifying the most stable conformer is crucial as it represents the most likely structure of the molecule and is the basis for predicting other properties.

Table 3: Illustrative Conformational Analysis Data for this compound
ConformerRelative Energy (kcal/mol)Description
Conformer A (Global Minimum)0.00The most stable arrangement, likely minimizing steric clash between the tert-butyl group and the pyrimidine ring.
Conformer B2.5A higher energy conformer accessible at room temperature.
Rotational Transition State5.8The energy barrier for the rotation of the tert-butoxy group.

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide insights into the key features of various spectra, aiding in the structural characterization of this compound.

The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. nih.gov These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure.

Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the IR active vibrations. researchgate.net This information is invaluable for assigning the peaks in an experimental IR spectrum to specific functional groups and vibrational motions within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions in a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. jchemrev.com These calculations can help to understand the electronic structure and the nature of the transitions responsible for the observed absorptions.

Table 4: Representative Predicted Spectroscopic Data for a Substituted Pyrimidine
Spectroscopic TechniquePredicted ParameterTypical Calculated Value Range
¹H NMRChemical Shift (δ) of pyrimidine protons7.0 - 9.0 ppm
¹³C NMRChemical Shift (δ) of pyrimidine carbons110 - 170 ppm
IRC=N stretching frequency1550 - 1650 cm⁻¹
UV-Visλ_max250 - 300 nm

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, interactions with the surrounding environment, and binding to other molecules.

The conformation and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations can be employed to explore these effects by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide).

By running the simulation for a sufficient length of time, one can observe how the solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation, particularly the orientation of the bulky tert-butoxy group relative to the pyrimidine ring. The simulations can also provide insights into the solvent's influence on the molecule's dipole moment and the accessibility of different sites for chemical reactions. For instance, in a protic solvent, hydrogen bonding interactions with the nitrogen atoms of the pyrimidine ring could influence its electronic properties and reactivity.

Given the prevalence of pyrimidine scaffolds in biologically active molecules, understanding the potential interactions of this compound with biological macromolecules like proteins is of significant interest. Molecular docking and MD simulations are powerful tools for investigating these interactions.

Molecular docking simulations can be used to predict the preferred binding orientation of this compound within the active site of a target protein. These simulations score different binding poses based on factors like intermolecular forces, providing a static picture of the potential interaction.

Following docking, MD simulations can be performed on the protein-ligand complex to study the dynamics and stability of the binding. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that contribute to the binding affinity. The simulations can also assess the conformational changes in both the ligand and the protein upon binding. For example, the tert-butoxy group might engage in hydrophobic interactions within a nonpolar pocket of the protein's active site, while the pyrimidine ring could form hydrogen bonds with polar amino acid residues.

Table 4: Potential Intermolecular Interactions of this compound in a Protein Binding Site (Note: This table presents hypothetical interactions based on the chemical structure of the compound.)

Functional Group of LigandPotential Interacting Partner in ProteinType of Interaction
Pyrimidine Nitrogen AtomsPolar amino acid residues (e.g., Ser, Thr, Asn, Gln)Hydrogen Bonding
Bromine AtomElectron-rich atoms (e.g., backbone carbonyl oxygen)Halogen Bonding
tert-Butoxy GroupNonpolar amino acid residues (e.g., Leu, Ile, Val, Phe)Hydrophobic Interactions
Pyrimidine RingAromatic amino acid residues (e.g., Phe, Tyr, Trp)π-π Stacking

Mechanistic Studies of Biological Activity in Vitro and in Silico Focus

Structure-Activity Relationship (SAR) Studies for Target Binding

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. For the 4-bromo-2-(tert-butoxy)pyrimidine scaffold, SAR studies involve the systematic modification of the molecule to identify key structural features responsible for target binding and efficacy.

The synthesis of analogues based on the this compound core allows for a detailed exploration of the chemical space around this scaffold. Synthetic strategies often begin with a versatile precursor, such as 5-bromo-2,4-dichloropyrimidine, which allows for sequential and site-selective reactions. nih.gov The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution, enabling the introduction of a wide variety of functional groups.

A general synthetic approach involves a multi-step reaction sequence. For instance, starting from a di-substituted pyrimidine (B1678525), one position can be selectively reacted with an amine, alcohol, or thiol. Subsequently, the second position can be modified. Microwave-assisted synthesis has also been employed to efficiently generate libraries of amino-pyrimidine analogues. jchemrev.com For example, the reaction of a precursor like tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate with various amines or sulfonyl chlorides can yield a diverse set of derivatives for biological screening. This modular approach facilitates the independent variation of substituents at different positions of the pyrimidine ring, which is essential for building a comprehensive SAR profile.

Once a library of analogues is synthesized, their biological activity is assessed through in vitro assays. The data generated is then analyzed to draw correlations between specific structural changes and the observed activity. Studies on various pyrimidine derivatives have shown that the nature and position of substituents on the pyrimidine ring are critical for biological function. nih.govresearchgate.net

For instance, in a study of aminopyrimidine analogues as kinase inhibitors, the substituent at the 5-position (analogous to the 4-position in the target compound) had a significant impact on selectivity. Analogues with a bromine atom at this position inhibited a greater number of kinases compared to those with a hydrogen atom, suggesting the bromo group contributes to broader interactions within the kinase binding pocket. acs.org In other series, the introduction of fluorine atoms into a phenyl ring attached to the pyrimidine scaffold was found to enhance inhibitory activity against Fibroblast Growth Factor Receptor 3 (FGFR3). nih.gov This enhancement was attributed to the fluorine atom forming a hydrogen bond with the main chain of a key amino acid residue, Asp635. nih.gov

The following table summarizes representative SAR findings for pyrimidine derivatives, illustrating how structural modifications can influence biological activity.

Scaffold/Series Structural Modification Observed Effect on In Vitro Activity Target/Assay
5-Bromopyrimidine DerivativesIntroduction of various substituted sulfonylpiperazine moietiesCompounds 5c, 5e, and 6g showed potent anticancer activity. nih.govBcr/Abl Tyrosine Kinase
Aminopyrimidine AnaloguesSubstitution at position X (Br vs. H)Bromine at position X led to inhibition of more kinases (avg. 6.4) than Hydrogen (avg. 0.1). acs.orgKinase Panel
FGFR3 InhibitorsIntroduction of two fluorine atoms to the 3,5-dimethoxyphenyl ringEnhanced FGFR3 inhibitory activity. nih.govFGFR3 Kinase
Pyrrolo[2,3-d]pyrimidineSubstitution at R1 position (Amino vs. Cl)Amino group provides good anticancer activity, while Chlorine significantly reduces it. frontiersin.orgAnticancer Cell Lines

Enzyme Inhibition and Receptor Binding Studies (Cell-Free or Recombinant Protein Systems)

To directly probe the interaction between a compound and its putative target, cell-free assays using purified or recombinant proteins are employed. These assays provide quantitative data on inhibition and binding, free from the complexities of a cellular environment.

Enzyme kinetic studies are performed to determine the mechanism by which a compound inhibits its target enzyme. These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. By analyzing the data using models like the Michaelis-Menten equation, key parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined. juniperpublishers.comnih.gov

Graphical methods, such as Lineweaver-Burk or Dixon plots, are commonly used to visualize the data and diagnose the inhibition mechanism. juniperpublishers.comnih.gov For example, studies on pyrimidine derivatives targeting glutathione reductase revealed Ki values in the low micromolar range and identified non-competitive inhibition as a mechanism for the most effective compounds. juniperpublishers.com Other research on different pyrimidine series has demonstrated potent inhibition of enzymes like carbonic anhydrases and cholinesterases, with Ki values extending into the nanomolar range and exhibiting various inhibition types. researchgate.netnih.gov

The table below presents kinetic data for several pyrimidine derivatives against different enzyme targets.

Compound/Derivative Series Enzyme Target Ki Value Type of Inhibition
4-amino-2,6-dichloropyrimidineGlutathione Reductase (GR)0.979 ± 0.23 µMNon-competitive juniperpublishers.com
Pyrimidine Diamine Derivative (Compound 22)Equine Butyrylcholinesterase (eqBChE)99 ± 71 nMMixed nih.gov
Novel Pyrimidine DerivativesHuman Carbonic Anhydrase II (hCA II)18.21 ± 3.66 nM - 136.35 ± 21.48 nMNot Specified nih.gov
Novel Pyrimidine DerivativesAcetylcholinesterase (AChE)33.15 ± 4.85 nM - 52.98 ± 19.86 nMNot Specified nih.gov

Binding affinity is a measure of the strength of the interaction between a ligand and its binding site on a protein. It is typically quantified by the dissociation constant (Kd) or, in the context of inhibition, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher affinity. These measurements are critical for ranking the potency of compounds and guiding SAR studies.

For pyrimidine-based compounds, binding affinities are determined using a variety of techniques. Radioligand binding assays are a classic method, while modern approaches include fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). For enzyme inhibitors, the IC₅₀ value is commonly determined from dose-response curves. Research on 5-bromopyrimidine derivatives identified compounds with potent Bcr/Abl kinase inhibitory activity, demonstrating their high binding affinity for the target. nih.gov Similarly, other studies have reported pyrimidine derivatives with high affinity for opioid receptors and other kinases. acs.org

The following table summarizes binding affinity data for various pyrimidine analogues.

Compound/Derivative Series Target Binding Affinity Measurement
5-Bromopyrimidine Derivative (Compound 5c)Bcr/Abl KinaseIC₅₀ = 0.029 µM nih.gov
5-Bromopyrimidine Derivative (Compound 9f)Bcr/Abl KinaseIC₅₀ = 0.019 µM nih.gov
Phenyl Ring Analogue of BuprenorphineMOP ReceptorKi = 0.4 ± 0.1 nM acs.org
Phenyl Ring Analogue of BuprenorphineNOP ReceptorKi = 1.9 ± 0.6 nM acs.org

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov This computational method helps to visualize and understand the plausible binding modes at the atomic level, providing insights into the specific ligand-protein interactions that drive binding affinity and selectivity.

For pyrimidine derivatives, docking studies have been conducted on a wide array of protein targets, including kinases, metabolic enzymes, and receptors. nih.govnih.govmdpi.com The process involves placing the ligand (e.g., a this compound analogue) into the three-dimensional structure of the protein's binding site and calculating the most stable binding poses using a scoring function.

These studies consistently highlight the importance of the pyrimidine core as a scaffold for forming key interactions. Hydrogen bonds are frequently observed between the pyrimidine nitrogen atoms and backbone or side-chain residues in the protein's active site. mdpi.comnih.gov The substituents on the pyrimidine ring are then able to probe different sub-pockets, forming additional hydrogen bonds, hydrophobic interactions, or van der Waals contacts. researchgate.net For example, docking studies of pyrimidine derivatives into the EGFR kinase domain revealed crucial hydrogen bonds with residues like Met793 and Lys745. nih.gov The bromo and tert-butoxy (B1229062) groups of the title compound would be expected to participate in halogen bonding and hydrophobic interactions, respectively, which could be critical for its specific binding profile.

The table below provides examples of molecular docking studies performed on pyrimidine derivatives.

Derivative Series Protein Target (PDB Code) Docking Score / Binding Energy Key Interacting Residues
Pyrimidine Derivative (Compound 6)Thymidylate Synthase (1BID)-8.7 kcal/molNot specified researchgate.net
Pyrimidine Derivative (A5)EGFRdel19/T790M/C797SNot specifiedMet793, Lys745 nih.gov
Dihydropyrimidine HybridsDipeptidyl Peptidase-4 (DPP-4) (3G0B)Not specifiedGlu205, Glu206, Tyr662 (H-bonds); Phe357, Tyr547 (hydrophobic) mdpi.com
Pyrimidine DerivativesPlasmodium falciparum Dihydrofolate Reductase (PfDHFR-TS)Not specifiedLeu46, Asp54, Ser111, Thr185 researchgate.net

In Silico Prediction of Binding Modes and Affinities to Biological Targets

There are no published in silico studies that predict the binding modes or affinities of this compound to any specific biological targets. Computational docking and molecular dynamics simulations, which are standard methods for such predictions, have not been reported for this compound.

Identification of Key Interacting Residues and Binding Hotspots

As no in silico binding studies have been performed, there is no data identifying key amino acid residues or binding hotspots on a biological target that would interact with this compound.

Cell-Based Assays for Mechanistic Insights

Scientific literature lacks any reports of cell-based assays conducted to determine mechanistic insights into the biological activity of this compound. While many pyrimidine derivatives exhibit biological effects, this specific compound has not been the subject of such investigations.

Impact on Specific Signaling Pathways in vitro

There are no available studies detailing the impact of this compound on any specific cellular signaling pathways in vitro.

Effects on Cellular Enzyme Activities or Gene Expression Profiles

No research has been published that investigates the effects of this compound on the activities of cellular enzymes or on gene expression profiles in any cell type.

Mechanism of Action in Cellular Models (e.g., induction of apoptosis, inhibition of proliferation via specific pathway modulation)

There is no documented evidence from cellular models to suggest a mechanism of action for this compound. Studies concerning the induction of apoptosis, inhibition of cell proliferation, or modulation of specific pathways by this compound have not been reported.

Future Perspectives and Emerging Research Avenues for 4 Bromo 2 Tert Butoxy Pyrimidine

Development of Novel Synthetic Methodologies

The synthesis and functionalization of pyrimidine (B1678525) derivatives are continually evolving. For 4-Bromo-2-(tert-butoxy)pyrimidine, future efforts will likely concentrate on greener and more efficient technologies to manipulate its structure.

Photocatalytic or Electrocatalytic Approaches for Functionalization

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis to achieve transformations under mild conditions. While specific applications of these techniques to this compound are still emerging, the broader field of pyrimidine chemistry offers a strong precedent for their potential.

Photocatalysis, utilizing visible light to drive chemical reactions, has been employed for the functionalization of various pyrimidine-related structures. For instance, research on pyrimidine/g-C3N4 nanocomposites has demonstrated their photocatalytic activity in degradation processes under visible light. henu.edu.cn Furthermore, the photocatalytic arylation of other heterocyclic systems, such as pyrido[2,3-d]pyrimidine-4-thiol, has been successfully demonstrated, suggesting that similar C-H or C-Br bond functionalizations could be developed for this compound. researchgate.net These methods offer a green alternative to traditional, often metal-catalyzed, cross-coupling reactions, potentially reducing waste and avoiding harsh reaction conditions. Future research could explore the use of organic dyes or semiconductor-based photocatalysts to activate the C-Br bond for coupling with a variety of partners.

Electrocatalysis represents another promising avenue. By using electrical current to mediate redox reactions, it can provide a powerful and highly tunable method for generating reactive intermediates from the pyrimidine core, enabling novel bond formations without the need for stoichiometric chemical oxidants or reductants.

Flow Chemistry Applications for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents challenges related to safety, scalability, and consistency. Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers elegant solutions to these challenges.

The application of flow chemistry to the synthesis and elaboration of pyrimidine derivatives is an active area of research. Industrial production methods for related halogenated pyrimidines already consider the use of continuous flow reactors to ensure high yield, purity, and safety on a large scale. Applying this technology to the synthesis of this compound could lead to:

Enhanced Safety: Better control over reaction temperature and pressure, especially for potentially exothermic bromination or coupling reactions.

Improved Efficiency: Reduced reaction times and increased product throughput.

Scalability: Seamless transition from small-scale optimization to large-scale production by running the system for longer durations.

Future work will likely focus on developing integrated flow processes that combine the synthesis of the core structure with its subsequent functionalization through cross-coupling or substitution reactions, creating a streamlined path to complex target molecules.

Expansion of Synthetic Utility

Beyond improving how this compound is made and modified, researchers are actively exploring new ways to incorporate it into complex and functional molecular systems.

Exploration of New Cross-Coupling Partners and Reaction Types

The bromine atom at the 4-position is a key handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov While reactions with standard boronic acids and amines are common, significant opportunities exist in expanding the scope of coupling partners.

Future research will likely delve into coupling this compound with a wider array of organometallic reagents and exploring less conventional cross-coupling reactions. Based on studies with analogous brominated pyrimidines, promising areas for exploration include: mdpi.comworktribe.comresearchgate.net

Organoboron Reagents: Moving beyond simple arylboronic acids to include alkylboronic acids, potassium trifluoroborates, and MIDA boronates for greater functional group tolerance.

Organostannanes (Stille Coupling): For the introduction of various hydrocarbyl groups.

Organozinc Reagents (Negishi Coupling): Offering high reactivity and functional group compatibility.

Terminal Alkynes (Sonogashira Coupling): To install alkynyl moieties, which are themselves versatile functional groups for further elaboration.

C-H Activation/Arylation: Direct coupling with C-H bonds of other (hetero)arenes, providing a more atom-economical approach to biaryl structures.

The table below summarizes potential cross-coupling partners and reaction types that could expand the synthetic utility of this compound.

Reaction Type Coupling Partner Class Potential Introduced Moiety Key Features
Suzuki-Miyaura Aryl/Heteroarylboronic acids/estersAromatic & Heterocyclic ringsWell-established, broad functional group tolerance. mdpi.com
Buchwald-Hartwig Amines, Amides, CarbamatesN-based functional groupsCrucial for synthesis of bioactive compounds. nih.gov
Sonogashira Terminal AlkynesAlkynyl groupsProvides access to linear scaffolds and further click chemistry.
Stille OrganostannanesDiverse alkyl and aryl groupsMild conditions, but toxicity of tin reagents is a concern.
Heck AlkenesVinylic groupsForms C-C bonds with alkenes.
Negishi Organozinc reagentsFunctionalized alkyl/aryl groupsHigh reactivity and tolerance of sensitive functional groups.

Application in Supramolecular Chemistry and Self-Assembly

The pyrimidine core is not just a synthetic intermediate but also a valuable structural motif in supramolecular chemistry. The arrangement of its nitrogen atoms makes it an excellent hydrogen bond acceptor, a property that can be harnessed to direct the self-assembly of molecules into larger, ordered structures.

Research has shown that pyrimidine derivatives can form complex supramolecular architectures, such as flower-shaped superstructures from pyrimido[4,5-d]pyrimidine (B13093195) nucleosides. nih.gov Similarly, pyrimidine-based amphiphiles have been synthesized that self-assemble into nano-aggregates in aqueous solutions. acs.org

The specific structure of this compound offers unique handles for designing self-assembling systems. The bulky tert-butoxy (B1229062) group can influence molecular packing, while the bromine atom can be used to form halogen bonds or be replaced with other functional groups designed to direct non-covalent interactions. Future research could explore the synthesis of derivatives that, through a combination of hydrogen bonding, π-π stacking, and other interactions, self-assemble into functional materials like gels, liquid crystals, or components for molecular devices.

Advanced Computational Modeling and Machine Learning Applications

The synergy between experimental and computational chemistry is accelerating the pace of discovery. For this compound, computational tools are becoming indispensable for predicting its behavior and designing new applications.

Advanced Computational Modeling , particularly using Density Functional Theory (DFT), can provide deep insights into the compound's electronic structure and reactivity. mdpi.com Such studies can:

Predict the most likely sites for electrophilic or nucleophilic attack.

Model the transition states of cross-coupling reactions to optimize conditions (e.g., choice of ligand, base, and solvent). researchgate.net

Calculate the energies and geometries of different conformations, which is crucial for understanding interactions in supramolecular assemblies or with biological targets. nih.govfrontiersin.org

Machine Learning (ML) is an emerging tool with the potential to revolutionize how synthetic routes are planned and how new molecules are designed. In the context of this compound, ML models could be trained on existing reaction data to:

Predict the outcomes (e.g., yield, selectivity) of cross-coupling reactions with new, untested partners.

Suggest optimal reaction conditions from a vast parameter space.

Perform de novo design of new pyrimidine derivatives with desired properties (e.g., specific biological activity or material characteristics) by learning from the structure-activity relationships of known compounds.

The integration of these computational approaches will enable a more rational, data-driven exploration of the chemical space around this compound, guiding synthetic chemists toward the most promising and efficient pathways for creating novel and valuable molecules.

AI-Driven Retrosynthesis and Reaction Prediction

Artificial intelligence (AI) is revolutionizing organic synthesis by offering powerful tools for retrosynthesis and reaction prediction. arxiv.orgpreprints.org For a molecule like this compound, these technologies present significant opportunities.

Reaction Prediction: In forward synthesis, AI models can predict the outcomes of reactions involving this compound with high accuracy. nih.gov This is particularly valuable for complex cross-coupling reactions where the compound is frequently used. An AI model could predict the likelihood of success for a Suzuki or Buchwald-Hartwig coupling with a given partner, estimate the yield, and even anticipate potential side reactions based on the subtle electronic and steric influences of the tert-butoxy group and the bromine atom. This predictive power reduces the need for trial-and-error experimentation, saving time and resources. preprints.org

AI ApplicationRelevance to this compoundPotential Impact
Retrosynthesis Planning Proposing efficient synthetic routes from basic precursors.Faster, more cost-effective, and sustainable synthesis.
Reaction Outcome Prediction Forecasting yields and byproducts in coupling reactions.Reduced experimental optimization, accelerated discovery cycles.
Novel Route Discovery Identifying non-intuitive synthetic pathways.Uncovering new intellectual property and more efficient manufacturing processes.

Advanced Sampling Techniques for Conformational Analysis

Conformational studies on related molecules, such as substituted pyrones, have demonstrated that bulky ether groups significantly influence the molecule's preferred orientation, which can be determined using techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy and X-ray diffraction. ethz.ch For this compound, advanced methods like molecular dynamics (MD) simulations can provide a deeper understanding. MD simulations model the movement of atoms over time, revealing how the molecule flexes, bends, and rotates in solution. oup.com By employing enhanced sampling techniques, researchers can efficiently explore the full range of possible conformations and identify the most stable, low-energy states that are likely to be biologically active. This knowledge is crucial for designing derivatives that fit precisely into the binding pocket of a target enzyme or receptor. oup.com

Untapped Biological Target Identification and Mechanistic Elucidation

While this compound is primarily a synthetic intermediate, its pyrimidine core is a well-known pharmacophore present in numerous bioactive molecules. tandfonline.comgsconlinepress.com This suggests the compound itself, or its simple derivatives, may possess untapped biological activities. Modern drug discovery strategies offer powerful tools to explore this potential.

Phenotypic Screening for Novel Biological Activities (with follow-up mechanistic studies)

Phenotypic screening represents a powerful, unbiased approach to drug discovery. technologynetworks.com Instead of testing a compound against a specific, predetermined protein target, this method involves applying the compound to cells or whole organisms and observing for a desirable change in phenotype (e.g., cancer cell death, inhibition of viral replication, or reversal of a disease-related cellular characteristic). technologynetworks.comnih.gov This approach is particularly valuable for discovering first-in-class medicines with novel mechanisms of action. technologynetworks.com

A hypothetical research program could involve screening this compound across a diverse range of phenotypic assays. For instance, high-content imaging could be used to monitor its effects on the morphology and viability of various cancer cell lines. nih.gov Should a "hit" be identified—for example, selective cytotoxicity against a triple-negative breast cancer cell line—a cascade of follow-up studies would be initiated to determine its mechanism of action. These could include assays for apoptosis, cell cycle arrest, and pathway-specific reporter assays to begin the process of mechanistic elucidation. nih.gov The pyrimidine scaffold is known to be a component of molecules with anticancer activity, making this a promising area of investigation. tandfonline.com

Proteomics and Metabolomics Approaches for Target Deconvolution

Once a compound demonstrates a compelling phenotypic effect, the critical next step is to identify its molecular target(s)—a process known as target deconvolution. europeanreview.orgnih.gov Chemical proteomics and metabolomics are key technologies for achieving this.

Proteomics: Chemistry-based proteomics has become a preferred method for identifying the direct protein targets of a small molecule. nih.gov A common strategy involves synthesizing a probe by attaching a tag (e.g., biotin) to the active compound, in this case, a derivative of this compound. This probe is then introduced into a cellular lysate; if it binds to its target protein(s), the entire complex can be "fished out" using affinity capture methods and the bound proteins identified by mass spectrometry. researchgate.netresearchgate.net This provides a direct link between the compound and its molecular target.

TechniqueMethodologyApplication to this compound
Phenotypic Screening Observing compound effects on cellular or organismal phenotypes.Screen for novel anticancer, antimicrobial, or other therapeutic activities.
Chemical Proteomics Using a tagged compound to "pull down" binding proteins for identification.Identify the direct molecular target(s) responsible for an observed phenotype.
Metabolomics Analyzing changes in cellular metabolite levels after compound treatment.Elucidate the biological pathway(s) affected by the compound to infer target function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing 4-Bromo-2-(tert-butoxy)pyrimidine with high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 2-position of pyrimidine derivatives. For example, tert-butoxy groups can be introduced via reaction of 2-hydroxy pyrimidine precursors with tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Bromination at the 4-position is achieved using reagents like PBr₃ or N-bromosuccinimide (NBS) in inert solvents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>99%), as validated by HPLC and NMR .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the tert-butoxy group (δ ~1.4 ppm for CH₃) and pyrimidine protons (δ ~8.5–9.0 ppm).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, with UV detection at 254 nm.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 259.04 for C₈H₁₁BrN₂O).
    Certificates of Analysis (COA) from suppliers often include these data .

Q. What are the common challenges in handling and storing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Moisture Sensitivity : The tert-butoxy group is prone to hydrolysis. Store under inert gas (argon/nitrogen) in sealed containers with desiccants.
  • Thermal Instability : Decomposition occurs above 80°C. Use low-temperature storage (2–8°C) and avoid prolonged exposure to heat during synthesis.
  • Light Sensitivity : Protect from UV light by using amber glassware .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bulky tert-butoxy group at the 2-position directs reactivity toward the 4-bromo site in coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Steric hindrance reduces undesired side reactions at the 2-position. For example, in palladium-catalyzed couplings, ligands like XPhos enhance selectivity for the 4-bromo site. Kinetic studies using in situ NMR or LC-MS can monitor reaction pathways and optimize catalyst loading (1–5 mol% Pd) .

Q. How can researchers optimize reaction conditions when using this compound in the synthesis of modified nucleosides like pseudouridine?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity in substitution reactions.
  • Temperature Control : Maintain 50–70°C to balance reaction rate and stability of the tert-butoxy group.
  • Protecting Groups : Introduce temporary protecting groups (e.g., TBS for hydroxyls) to prevent side reactions during nucleoside coupling.
    Post-reaction purification via flash chromatography or recrystallization ensures product integrity. This methodology is critical for mRNA modification applications .

Q. What mechanistic insights explain competing reaction pathways in the functionalization of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic and steric effects influencing reactivity. For example, the electron-withdrawing bromine at C4 increases electrophilicity, favoring nucleophilic attack. Competing pathways (e.g., elimination vs. substitution) are studied using kinetic isotope effects (KIE) or deuterium labeling. Advanced spectroscopic techniques (e.g., in situ IR) track intermediate formation .

Q. How does the choice of catalyst impact the efficiency of C–Br bond activation in this compound?

  • Methodological Answer :

  • Palladium Catalysts : Pd(PPh₃)₄ or Pd₂(dba)₃ with biphenyl ligands (e.g., SPhos) enhance oxidative addition of the C–Br bond.
  • Nickel Catalysts : Ni(COD)₂ with N-heterocyclic carbenes (NHCs) enables cost-effective coupling under milder conditions.
    Screen catalysts using Design of Experiments (DoE) to balance turnover number (TON) and side-product formation. Reaction monitoring via GC-MS or MALDI-TOF provides real-time feedback .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for pseudouridine synthesis using this compound?

  • Methodological Answer : Variability often arises from differences in:

  • Protecting Group Strategy : Use of acid-labile groups (e.g., tert-butoxy) vs. stable ethers.
  • Purification Methods : Column chromatography vs. crystallization affects recovery rates.
    Reproduce conditions from literature with rigorous control of moisture and oxygen. Validate yields via independent analytical methods (e.g., qNMR) and report error margins .

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4-Bromo-2-(tert-butoxy)pyrimidine
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4-Bromo-2-(tert-butoxy)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.